Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate
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Overview
Description
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate is a chemical compound with the molecular formula C14H15FN2O2 and a molecular weight of 262.284 g/mol. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
The synthesis of tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Chemical Reactions Analysis
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: Isoquinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate can be compared with other isoquinoline derivatives such as:
Tert-butyl 5-aminoisoquinoline-1-carboxylate: Lacks the fluorine atom, which may affect its biological activity.
Tert-butyl 5-amino-4-chloroisoquinoline-1-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological properties.
Tert-butyl 5-amino-4-methylisoquinoline-1-carboxylate: Contains a methyl group instead of fluorine, which can influence its chemical and biological behavior.
Properties
IUPAC Name |
tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2,3)19-13(18)12-8-5-4-6-10(16)11(8)9(15)7-17-12/h4-7H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKZVOSZJAWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C2=C1C=CC=C2N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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